molecular formula C8H5BrCl2F2O B1411302 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide CAS No. 1803818-08-7

2,3-Dichloro-4-(difluoromethoxy)benzyl bromide

Cat. No.: B1411302
CAS No.: 1803818-08-7
M. Wt: 305.93 g/mol
InChI Key: ZZCXBKHDDODDIW-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrCl2F2O. It is a significant intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide typically involves the bromination of 2,3-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(difluoromethoxy)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)benzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. In medicinal chemistry, it is used to develop novel compounds with potential therapeutic applications. In agrochemical research, it is utilized to synthesize new pesticides and herbicides. Additionally, it serves as a key intermediate in the production of dyes and pigments for industrial applications .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the bromine is attached. This results in the formation of new chemical bonds and the generation of substituted benzyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2,3-Dichloro-4-(difluoromethoxy)benzyl bromide can be compared with other similar compounds such as 2,4-difluorobenzyl bromide and 2,3-dichlorobenzyl bromide. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence the reactivity and applications of these compounds. For example, 2,4-difluorobenzyl bromide is commonly used in the synthesis of novel 1,2,4-triazolium derivatives, while 2,3-dichlorobenzyl bromide is used in the synthesis of various pharmaceuticals and agrochemicals .

List of Similar Compounds

Properties

IUPAC Name

1-(bromomethyl)-2,3-dichloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCXBKHDDODDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
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2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
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2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
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2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
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2,3-Dichloro-4-(difluoromethoxy)benzyl bromide
Reactant of Route 6
2,3-Dichloro-4-(difluoromethoxy)benzyl bromide

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